molecular formula C7H11NO2 B15257348 3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile

3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile

Cat. No.: B15257348
M. Wt: 141.17 g/mol
InChI Key: SSJNSJBBOPMSHD-UHFFFAOYSA-N
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Description

3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a nitrile group attached to the second carbon of the oxirane ring. The compound is used primarily for research purposes and has various applications in organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an epoxide precursor with a nitrile source in the presence of a base or acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity .

Industrial Production Methods

it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial production, with additional considerations for safety, cost, and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential pharmaceutical applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various products. The specific molecular targets and pathways depend on the nature of the reacting species and the conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile is unique due to the presence of both the methoxymethyl and nitrile groups, which impart distinct reactivity and properties compared to other oxirane derivatives. These functional groups enable a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-ethyl-3-(methoxymethyl)oxirane-2-carbonitrile

InChI

InChI=1S/C7H11NO2/c1-3-7(5-9-2)6(4-8)10-7/h6H,3,5H2,1-2H3

InChI Key

SSJNSJBBOPMSHD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)COC

Origin of Product

United States

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